molecular formula C19H12ClN3O3S B2926520 (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile CAS No. 476673-59-3

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile

Cat. No. B2926520
CAS RN: 476673-59-3
M. Wt: 397.83
InChI Key: JFMGOWIVHMERQD-ZSOIEALJSA-N
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Description

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Cytotoxic Activities

Research has been conducted on the synthesis and in vitro cytotoxic activities of heteroarylacrylonitriles, including derivatives structurally related to the compound of interest. These compounds have been tested for their potency against human cancer cell lines. One study found that substituting the acrylonitrile at position 2 with nitrogen heterocyclics and at position 3 with various substituted rings resulted in compounds with significant cytotoxic activities. The study highlighted the importance of the cyanide moiety and discovered potent broad-spectrum cytotoxic agents through this structural framework, indicating a promising avenue for cancer therapy development (Sączewski et al., 2004).

Antibacterial and Anticancer Properties

Another investigation focused on the structure-activity relationships of novel heteroaryl-acrylonitriles, including their antibacterial and cytotoxic potential. The study suggested that specific substitutions on the benzimidazole and thiophene rings could significantly impact the overall activity against cancer cells and bacteria, providing insights into designing more effective therapeutic agents (Sączewski et al., 2008).

Material Science Applications

Optical and Electronic Properties

Research into the optical and electronic properties of related compounds has revealed potential applications in materials science. For example, a study on diphenylacrylonitrile derivatives showed interesting aggregation-enhanced emission (AIE) effects and distinct piezochromic behaviors under hydrostatic pressure, suggesting applications in pressure-sensitive materials and optoelectronic devices (Ouyang et al., 2016).

Electrochemical Studies

A novel monomer and its copolymer with 3,4-ethylenedioxythiophene were investigated for their electrochemical properties. The study found that the copolymer exhibited lower oxidation potential, lower bandgap, and higher optical contrast, indicating potential for use in electrochromic devices (Soylemez et al., 2015).

properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S/c1-26-18-7-2-12(9-17(18)23(24)25)8-14(10-21)19-22-16(11-27-19)13-3-5-15(20)6-4-13/h2-9,11H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMGOWIVHMERQD-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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